REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:14]([CH3:15])=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][C:6]=1[CH3:16])(=[O:3])[CH3:2].CC(N=NC(C#N)(C)C)(C#N)C.C1C(=O)N([Br:36])C(=O)C1>C(Cl)(Cl)(Cl)Cl.C(Cl)(Cl)Cl>[C:1]([O:4][C:5]1[C:6]([CH3:16])=[CH:7][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:13][C:14]=1[CH2:15][Br:36])(=[O:3])[CH3:2]
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Name
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methyl 4-acetoxy-3,5-dimethylbenzoate
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Quantity
|
2.4 g
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Type
|
reactant
|
Smiles
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C(C)(=O)OC1=C(C=C(C(=O)OC)C=C1C)C
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Name
|
|
Quantity
|
0.177 g
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Type
|
reactant
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
|
Quantity
|
2.117 g
|
Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
35 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux under a nitrogen atmosphere for 6 h
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Duration
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6 h
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Type
|
WASH
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Details
|
This solution was washed with water (4×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
An off-white, waxy solid was recovered
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Type
|
CUSTOM
|
Details
|
such for the following reaction
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Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1=C(C=C(C(=O)OC)C=C1C)CBr
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |